An In-depth Technical Guide to 3-Chloro-4,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-4,5-difluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this document consolidates available information and presents scientifically grounded projections for its synthesis, properties, and applications. By leveraging established chemical principles and data from analogous structures, this guide aims to empower researchers to explore the utility of this promising, yet under-characterized, molecule.
Introduction: The Strategic Value of Halogenated Phenols in Drug Design
Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] The introduction of these substituents can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and pKa.[2] Phenolic moieties are also crucial pharmacophores, participating in hydrogen bonding and other key interactions within biological systems.[3][4] The combination of chloro and fluoro substituents on a phenol ring, as seen in 3-Chloro-4,5-difluorophenol, offers a unique electronic and steric profile that can be strategically exploited in the design of novel therapeutics.[1]
Table 1: Key Identifiers for 3-Chloro-4,5-difluorophenol
| Identifier | Value |
| Chemical Name | 3-Chloro-4,5-difluorophenol |
| CAS Number | 1261472-63-2[5] |
| Molecular Formula | C₆H₃ClF₂O[6] |
| Molecular Weight | 164.54 g/mol [5] |
| SMILES | Oc1cc(F)c(F)c(Cl)c1[5] |
| InChI | InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[6] |
Proposed Synthetic Routes and Methodologies
Route 1: Diazotization of 3-Chloro-4,5-difluoroaniline
The diazotization of an aromatic amine followed by hydrolysis is a classic and reliable method for the preparation of phenols.[7] This approach is highly plausible for the synthesis of 3-Chloro-4,5-difluorophenol from the corresponding aniline precursor.
Diagram 1: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Diazotization
Caption: Proposed two-step synthesis of 3-Chloro-4,5-difluorophenol.
Experimental Protocol (Hypothetical):
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4,5-difluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly add the diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 20% v/v) at a temperature that allows for controlled evolution of nitrogen gas (typically 100-150 °C).
-
After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Route 2: Decarboxylation of 3-Chloro-4,5-difluoro-2-hydroxybenzoic Acid
Diagram 2: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Decarboxylation
Caption: Alternative multi-step synthesis of 3-Chloro-4,5-difluorophenol.
Experimental Protocol (Hypothetical):
-
Hydroxylation of 3-Chloro-4,5-difluorobenzoic Acid:
-
This step is challenging and may require specific directing groups or harsh conditions. A potential method could involve electrophilic hydroxylation, although regioselectivity could be an issue. Alternatively, a nucleophilic aromatic substitution on a more activated precursor might be considered.
-
-
Decarboxylation:
-
Heat the synthesized 3-chloro-4,5-difluoro-2-hydroxybenzoic acid, either neat or in a high-boiling solvent (e.g., quinoline), in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide).
-
Monitor the reaction for the cessation of carbon dioxide evolution.
-
Isolate and purify the resulting 3-Chloro-4,5-difluorophenol as described in Route 1.
-
Physicochemical Properties and Spectroscopic Characterization (Predicted)
While experimental data is scarce, the physicochemical properties and spectroscopic signatures of 3-Chloro-4,5-difluorophenol can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Physical State | Solid | Most substituted phenols are solids at room temperature.[8] |
| Melting Point | 50-80 °C | Similar to other difluorophenols and chlorofluorophenols.[8] |
| Boiling Point | ~200-230 °C | Extrapolated from related halogenated phenols. |
| pKa | 7-8 | The electron-withdrawing effects of the chlorine and fluorine atoms will increase the acidity of the phenolic proton compared to phenol (pKa ~10). |
| LogP | 2.5-3.5 | Halogenation generally increases lipophilicity. |
Spectroscopic Analysis (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts in the range of 6.5-7.5 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, likely in the range of 150-160 ppm. The carbons attached to the fluorine atoms will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons.
-
IR Spectroscopy: The infrared spectrum will feature a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and C-Cl stretching will appear at lower wavenumbers (typically 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands will be observed in their typical regions.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 164 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[6]
Applications in Drug Discovery and Medicinal Chemistry
3-Chloro-4,5-difluorophenol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to use the phenolic hydroxyl group as a handle for further functionalization, such as etherification or esterification, while the halogen substituents provide a means to fine-tune the electronic and steric properties of the molecule.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The phenol moiety can serve as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites. The specific substitution pattern of 3-Chloro-4,5-difluorophenol could offer unique interactions and improved selectivity for certain kinases.
-
Antimicrobial Agents: Halogenated phenols have a long history as antimicrobial agents.[3] Derivatives of 3-Chloro-4,5-difluorophenol could be explored for their antibacterial or antifungal activities.
-
Agrochemicals: Many herbicides and pesticides are based on substituted phenol scaffolds.[9] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Diagram 3: Role of 3-Chloro-4,5-difluorophenol as a Scaffold
Caption: Workflow for utilizing 3-Chloro-4,5-difluorophenol in drug discovery.
Safety and Handling
Specific safety data for 3-Chloro-4,5-difluorophenol is limited. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic and corrosive, based on the known hazards of related compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Hazard Classification (Predicted):
Based on data for similar compounds like 3-chloro-5-fluorophenol, it is prudent to assume the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)
Conclusion
3-Chloro-4,5-difluorophenol represents a promising yet underexplored chemical entity with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its likely chemical properties, proposed robust synthetic routes, and highlighted its potential applications. While the lack of extensive experimental data necessitates a cautious and well-informed approach, the information and hypothetical protocols presented herein are intended to serve as a valuable resource for researchers and scientists poised to unlock the full potential of this unique halogenated phenol. As with any new compound, thorough characterization and safety evaluation are paramount before its widespread use.
References
- ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2021). Synthesis method of 3, 5-difluorophenol. CN112608220A.
- HUNAN FURUI BIOPHARMA TECH CO LTD. (2021). Preparation method of 3, 5-difluorophenol. CN112778090A.
- ZHEJIANG HANGKE SCIENCE AND TECHNOLOGY CO LTD. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.
- BAYER AG. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
- Glidewell, C., Low, J. N., & Skakle, J. M. (2004). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051-o2053.
- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University.
- Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
- Imperial Chemical Industries PLC. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
-
Request PDF. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy. Retrieved from [Link]
- Mary, Y. S., et al. (2021). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Journal of Molecular Structure, 1225, 129112.
- Nojiri, Y., et al. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5(13), 855.
- Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.
- Wang, Y., et al. (2021). Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. The Journal of Physical Chemistry B, 125(39), 10978-10987.
- Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.
- Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.
- Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100588.
-
Fine Chemicals. (n.d.). 2-Chloro-3, 5-difluorophenol, min 97%, 1 gram. Retrieved from [Link]
- Ciba Specialty Chemicals Holding Inc. (1998). Process for the hydroxylation of 1,4-dichlorobenzene. WO1998047843A1.
- Sagami Chemical Research Center. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.
- Böcker, F., & Lemmen, C. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
-
Oakwood Chemical. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4,5-difluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 5. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-chloro-4,5-difluorophenol (C6H3ClF2O) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
